N-(3-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(3-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a sulfur-containing acetamide moiety. The pyrimidoindole scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as Toll-like receptors (TLRs) and enzymes involved in inflammation or cancer pathways .
The compound is synthesized via coupling reactions involving activated intermediates, often using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation . Its structural complexity necessitates rigorous characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, as seen in related pyrimidoindole derivatives .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-27-21(30)20-19(16-9-4-5-10-17(16)25-20)26-22(27)31-12-18(29)24-15-8-6-7-14(11-15)23-13(2)28/h4-11,25H,3,12H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPZBYBYZXSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: , with a molecular weight of 435.5 g/mol. Its structural features include an acetamidophenyl group and a pyrimidoindole moiety linked through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 888461-16-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- In vitro Studies :
-
Mechanism of Action :
- The biological activity is believed to stem from its ability to interact with specific molecular targets within cancer cells, potentially inhibiting key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Preliminary investigations have suggested that this compound may also possess antimicrobial properties. Compounds with similar thiazole or pyrimidine structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Tests :
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on A431 human epidermoid carcinoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through caspase activation.
Study 2: Antibacterial Efficacy
Another research effort focused on assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 31.25 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Comparison with Similar Compounds
Key Observations:
- Substituent Flexibility : The 3-position of the pyrimidine ring tolerates diverse groups (alkyl, aryl), while the acetamide side chain accommodates aromatic and aliphatic substituents. Ethyl and methyl groups at R1 enhance steric bulk, whereas methoxy or trifluoromethoxy groups at R2 improve electronic properties .
- Biological Implications : Substitutions at R1 (e.g., phenyl in compound 32) correlate with selective TLR4 antagonism, as demonstrated in pyrimidoindole derivatives .
Physicochemical and Pharmacokinetic Properties
- Solubility : Compounds with polar substituents (e.g., 3-methoxyphenyl in ) exhibit improved aqueous solubility compared to alkyl-substituted analogues.
- Metabolic Stability : Trifluoromethoxy groups (e.g., ) resist oxidative metabolism, extending half-life in vivo.
- Bioactivity : Ethyl and phenyl substituents at R1 enhance TLR4 binding affinity, as shown in pyrimidoindole derivatives tested in pLDH assays .
Research Findings and Gaps
- Toxicity Data: Limited information exists on the hepatotoxicity or CYP inhibition profiles of these compounds.
- Structural Optimization : Further studies are needed to explore the impact of heteroaryl substituents (e.g., pyridine, triazole) on potency and selectivity.
Q & A
Q. What are the key considerations for optimizing multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrimidoindole cores, thiolation, and acetamide coupling. Critical factors include:
-
Temperature control : Maintain 60–80°C during cyclization to avoid side products .
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Catalyst selection : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
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Purification : Reverse-phase HPLC (C18 column, methanol:water gradient) ensures >95% purity .
- Data Table :
| Step | Key Parameters | Yield Range | Purity After Purification |
|---|---|---|---|
| Cyclization | 70°C, DMF, 12h | 60–70% | 85% |
| Thiolation | RT, EtOH, NaSH | 75–80% | 90% |
| Acetamide coupling | HATU, DCM, 24h | 50–60% | 95% |
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrimidoindole core and acetamide linkage (e.g., δ 10.2 ppm for NH in acetamide ).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 465.1542 ).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., P21/c space group, β = 108.7° ).
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for pyrimidoindoles ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
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Substituent Variation : Modify the 3-ethyl or 4-oxo groups on the pyrimidoindole core to alter steric/electronic profiles .
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Biological Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to map activity cliffs .
| Substituent (R1/R2) | Target Inhibition (IC50, nM) | Selectivity Ratio (EGFR/VEGFR) |
|---|---|---|
| 3-Ethyl, 4-Oxo | 12 ± 1.2 (EGFR) | 1:0.8 |
| 3-Phenyl, 4-Oxo | 45 ± 3.1 (VEGFR) | 1:2.3 |
| 3-Methoxyethyl, 4-Thio | 8 ± 0.9 (EGFR) | 1:0.5 |
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetamide-thioether moiety in binding pockets .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across 3+ independent labs to rule out batch variability .
- Off-Target Screening : Use proteome-wide profiling (e.g., CETSA) to identify non-specific interactions .
Q. What metabolic pathways should be prioritized for in vitro ADME studies?
- Methodological Answer :
- Cytochrome P450 Screening : Test CYP3A4/2D6 inhibition using liver microsomes .
- Metabolite ID : LC-MS/MS identifies oxidation products (e.g., sulfoxide formation at the thioether group ).
Key Notes for Experimental Design
- Crystallography : For structural validation, grow crystals in ethyl acetate/hexane (1:3) at 4°C .
- Contradiction Mitigation : Always include positive controls (e.g., gefitinib for EGFR assays) to calibrate activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
